molecular formula C147H238N44O42S B549347 阿维肽 CAS No. 40077-57-4

阿维肽

货号 B549347
CAS 编号: 40077-57-4
分子量: 3326.8 g/mol
InChI 键: VBUWHHLIZKOSMS-RIWXPGAOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aviptadil is a synthetic vasoactive intestinal peptide (VIP) that uniquely binds to receptors on alveolar type II cells in the lung . These are the same cells that bind the severe acute respiratory syndrome coronavirus (SARS-CoV-2) via their angiotensin-converting enzyme 2 receptors .


Synthesis Analysis

Aviptadil has been used in clinical trials for the treatment of COVID-19. In a multicenter, placebo-controlled trial, patients with COVID-19 respiratory failure were randomized to receive 3 days of intravenous aviptadil or placebo .


Molecular Structure Analysis

The molecular structure of Aviptadil is complex, with a molecular weight of 3325.8 .


Chemical Reactions Analysis

Aviptadil has been shown to significantly decrease the probability of an IL-6 increase relative to placebo . This suggests that Aviptadil may have a role in modulating the immune response in patients with COVID-19.


Physical And Chemical Properties Analysis

Aviptadil has a molecular weight of 3325.8 and is soluble in water at 33.33 mg/mL .

科学研究应用

1. Treatment of COVID-19 Patients at High Risk for ARDS

  • Summary of Application: Aviptadil, a synthetic form of human vasoactive intestinal peptide, has been used in the treatment of COVID-19 patients at high risk of developing Acute Respiratory Distress Syndrome (ARDS). It influences the regulation of exaggerated pro-inflammatory proteins and orchestrates lung homeostasis .
  • Methods of Application: The application of Aviptadil in this context is through inhalation. Patients inhale 67 μg of Aviptadil or normal saline three times a day for 10 days . This method has the advantages of achieving a higher concentration in the lung tissue, fast onset of activity, avoiding the hepatic first-pass metabolism, and the reduction of adverse effects .
  • Results or Outcomes: Aviptadil has been shown to considerably improve the prognosis of ARDS in COVID-19 when applied intravenously . The overall objective of the project is to assess the efficacy and safety of inhaled Aviptadil in patients hospitalized for COVID-19 at high risk of developing ARDS .

2. Pharmacological Role of Aviptadil on COVID-19

  • Summary of Application: Aviptadil, a synthetic form of human vasoactive intestinal peptide (VIP), plays a major role in immunological functions for controlling the homeostasis of the immune system. It has been identified as a potent anti-inflammatory factor, in boosting both innate and adaptive immunity .
  • Methods of Application: Aviptadil is currently in phase II/III of clinical trials, where its pharmacological actions against COVID are under investigation .

3. Accelerating Recovery and Shortening Hospitalization in Critically-ill Patients with COVID-19 Respiratory Failure

  • Summary of Application: Aviptadil, also known as ZYESAMI™, has been used to accelerate recovery and shorten hospitalization in critically-ill patients with COVID-19 Respiratory Failure .
  • Methods of Application: Participants were randomly allocated to intravenous aviptadil or placebo at a 2:1 ratio, in addition to maximal standard of care (SOC). Participants received 3 successive 12-hour intravenous infusions of Aviptadil at 50/100/150 pmol/kg/hr or normal saline placebo, each day for 3 consecutive days .
  • Results or Outcomes: A 10 day median difference in hospital length of stay was seen in all HFNC patients (P=.006) and a thirteen day difference was seen in those treated in tertiary care centers (P=.004), with both differences favoring treatment with aviptadil .

4. Treatment of Pulmonary Hypertension, ARDS, and Acute Lung Injury

  • Summary of Application: Aviptadil has been used on a compounded basis in certain ICUs for many years in the belief that it preserves life and restores function in pulmonary hypertension, ARDS, and Acute Lung Injury .

5. Treatment of High Comorbidity Patients Suffering from Critical COVID-19 with Respiratory Failure

  • Summary of Application: Aviptadil, also known as ZYESAMI™, has been used to treat high comorbidity patients suffering from critical COVID-19 with respiratory failure .
  • Methods of Application: The study reported 60-day survival in 81% of those treated with aviptadil, compared to 21% survival among those who received standard of care treatment at the Houston Methodist Hospital .
  • Results or Outcomes: Seventeen of 21 patients treated with Aviptadil survived to day 60 compared to 5 of 24 in the controlled group of patients . A similar 9-fold advantage was seen in the cumulative probability of recovery from respiratory failure .

6. Treatment of Pulmonary Hypertension, ARDS, and Acute Lung Injury

  • Summary of Application: Aviptadil has been used on a compounded basis in certain ICUs for many years in the belief that it preserves life and restores function in pulmonary hypertension, ARDS, and Acute Lung Injury .

安全和危害

When handling Aviptadil, it is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

未来方向

Aviptadil is currently being studied for its potential benefits in treating patients with COVID-19 at high risk of developing acute respiratory distress syndrome (ARDS) . The inhaled application of Aviptadil is being explored, as it has the advantages of achieving a higher concentration in the lung tissue, fast onset of activity, avoiding the hepatic first-pass metabolism, and the reduction of adverse effects .

属性

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C147H237N43O43S/c1-18-75(12)115(142(229)180-96(56-72(6)7)131(218)183-104(145(232)233)63-110(155)200)188-139(226)106(68-192)185-134(221)101(62-109(154)199)177-130(217)95(55-71(4)5)174-132(219)97(58-81-37-41-84(195)42-38-81)175-125(212)88(33-23-26-49-149)167-123(210)89(34-24-27-50-150)171-140(227)113(73(8)9)186-118(205)76(13)164-121(208)93(47-53-234-17)170-127(214)92(45-46-107(152)197)169-122(209)87(32-22-25-48-148)166-124(211)90(35-28-51-161-146(156)157)168-129(216)94(54-70(2)3)173-126(213)91(36-29-52-162-147(158)159)172-143(230)116(78(15)193)189-136(223)98(59-82-39-43-85(196)44-40-82)176-133(220)100(61-108(153)198)178-135(222)103(65-112(203)204)182-144(231)117(79(16)194)190-137(224)99(57-80-30-20-19-21-31-80)181-141(228)114(74(10)11)187-119(206)77(14)165-128(215)102(64-111(201)202)179-138(225)105(67-191)184-120(207)86(151)60-83-66-160-69-163-83/h19-21,30-31,37-44,66,69-79,86-106,113-117,191-196H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,197)(H2,153,198)(H2,154,199)(H2,155,200)(H,160,163)(H,164,208)(H,165,215)(H,166,211)(H,167,210)(H,168,216)(H,169,209)(H,170,214)(H,171,227)(H,172,230)(H,173,213)(H,174,219)(H,175,212)(H,176,220)(H,177,217)(H,178,222)(H,179,225)(H,180,229)(H,181,228)(H,182,231)(H,183,218)(H,184,207)(H,185,221)(H,186,205)(H,187,206)(H,188,226)(H,189,223)(H,190,224)(H,201,202)(H,203,204)(H,232,233)(H4,156,157,161)(H4,158,159,162)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUWHHLIZKOSMS-RIWXPGAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C147H237N43O43S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aviptadil

CAS RN

40077-57-4
Record name Aviptadil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040077574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
560
Citations
T Mukherjee, T Behl, S Sharma, A Sehgal… - … Science and Pollution …, 2022 - Springer
… (Aviptadil) which is now under clinical trials. A patented formulation of vasoactive intestinal polypeptide (VIP), named RLF-100 (Aviptadil)… for human trials of Aviptadil was guaranteed by …
Number of citations: 12 link.springer.com
JG Youssef, P Lavin, DA Schoenfeld, RA Lee… - Critical care …, 2022 - journals.lww.com
… no difference between Aviptadil versus placebo. However, Aviptadil improves the likelihood … , we believe the benefit versus risk for the use of Aviptadil is favorable for patient treatment. …
Number of citations: 6 journals.lww.com
JG Youssef, R Lee, J Javitt, P Lavin… - Available at SSRN …, 2021 - papers.ssrn.com
… aviptadil (… aviptadil (synthetic VIP) or placebo. The primary endpoint was “alive and free from respiratory failure at day 60.” We additionally studied the mechanistic effect of aviptadil on …
Number of citations: 5 papers.ssrn.com
B Dewan, S Shinde - European Journal of Pharmaceutical and …, 2022 - researchgate.net
Aim: This study is aimed at evaluating efficacy and safety of Intravenous Aviptadil as an add-on to the “Standard of Care” treatment in severe COVID-19 patients with respiratory failure. …
Number of citations: 1 www.researchgate.net
GB Keijzers - Current Opinion in Investigational Drugs (London …, 2001 - europepmc.org
Aviptadil is an injectable formulation of vasoactive intestinal polypeptide (VIP) in combination with the adrenergic drug phentolamine. Aviptadil in … Aviptadil can be delivered using …
Number of citations: 17 europepmc.org
M Boesing, K Abig, M Brändle, M Brutsche… - …, 2022 - trialsjournal.biomedcentral.com
… Aviptadil has recently been shown to considerably improve the prognosis of ARDS in COVID-19 when applied intravenously. An inhaled application of aviptadil … of inhaled aviptadil in …
Number of citations: 1 trialsjournal.biomedcentral.com
SM Brown, CE Barkauskas, B Grund… - The Lancet …, 2023 - thelancet.com
… For the aviptadil comparison, 471 participants were randomly assigned to aviptadil or … least a partial infusion of aviptadil (231 participants) or aviptadil matched placebo (230 participants)…
Number of citations: 1 www.thelancet.com
PC Gross, SC Burkart, R Müller - Journal of Pharmaceutical and Biomedical …, 2014 - Elsevier
… The basic therapeutic peptide aviptadil served as a model substance to study the … aviptadil load was observed. We conclude that both, the LOD as well as the impurity profile of aviptadil, …
Number of citations: 13 www.sciencedirect.com
DS Chakraborty, S Choudhury, S Lahiry - Medicine, 2022 - manage.effectpublishing.com
… the generation of proinflammatory mediators Aviptadil, a synthetic … Aviptadil with nsp10 & nsp 16 which may inhibit the 2 -O-MTase activity of the SARS-CoV nsp10/16 complex Aviptadil …
Number of citations: 0 manage.effectpublishing.com
M Boesing, K Abig, M Brändle, M Brutsche, E Burri… - 2022 - researchsquare.com
… The overall objective of this project is to assess the e cacy and safety of inhaled Aviptadil … Aviptadil in an earlier stage of disease, in patients at increased risk for ARDS. Inhaled Aviptadil …
Number of citations: 3 www.researchsquare.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。